molecular formula C12H7NO2S B8763318 4-(5-Cyanothiophen-2-YL)benzoic acid CAS No. 402767-55-9

4-(5-Cyanothiophen-2-YL)benzoic acid

Cat. No.: B8763318
CAS No.: 402767-55-9
M. Wt: 229.26 g/mol
InChI Key: SMIFALAUUCHAET-UHFFFAOYSA-N
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Description

4-(5-Cyanothiophen-2-YL)benzoic acid (CAS: Not explicitly provided; product code BA-4397 ) is a benzoic acid derivative featuring a thiophene ring substituted with a cyano group at the 5-position. Its structure enables applications in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or ligands targeting heterocyclic-binding proteins.

Properties

CAS No.

402767-55-9

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

4-(5-cyanothiophen-2-yl)benzoic acid

InChI

InChI=1S/C12H7NO2S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,(H,14,15)

InChI Key

SMIFALAUUCHAET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C#N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

4-(5-Formylthiophen-2-YL)benzoic Acid
  • Structure: Replaces the cyano group with a formyl (-CHO) substituent (CAS: 174623-07-5) .
  • Key Differences: The formyl group is less electron-withdrawing than cyano, leading to a higher pKa for the benzoic acid moiety. Enhanced reactivity in condensation reactions due to the aldehyde functionality.
4-(Thiophen-2-YL)benzoic Acid Derivatives with Heterocyclic Extensions
  • (E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic Acid : Incorporates an oxadiazole ring, introducing additional hydrogen-bonding sites and rigidity.

Heterocyclic Core Modifications

Thiazole-Based Analogues
  • 4-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)benzoic Acid : Replaces thiophene with a thiazole ring (S and N heteroatoms).
Isoquinoline-Modified Derivatives
  • 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives : Features an isoquinoline moiety attached via a methylene bridge. Designed for cholinesterase inhibition, highlighting how core heterocycle changes redirect biological activity.

Functional Group Additions on the Benzoic Acid Scaffold

Azetidinone- and Thiazolidinone-Fused Derivatives
  • 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid : Integrates a β-lactam (azetidinone) ring, enabling antibacterial activity. The chloro and nitro groups enhance electrophilicity, contrasting with the cyanothiophene’s electronic profile.
Sulfonyl and Amide Derivatives
  • 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic Acid : Sulfonyl group increases hydrophilicity and hydrogen-bonding capacity compared to the cyano-thiophene system.

Physicochemical Properties

Compound Key Substituents pKa (Estimated) Solubility Profile
4-(5-Cyanothiophen-2-YL)benzoic acid Thiophene + -CN ~3.5–4.0* Low in H₂O; soluble in DMSO
4-(5-Formylthiophen-2-YL)benzoic acid Thiophene + -CHO ~4.2–4.5* Moderate in polar solvents
(E)-4-(4-Oxadiazolyl)styryl derivative Thiophene + oxadiazole ~2.8–3.2* Moderate in ethanol

*Estimated based on substituent electronic effects.

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